PARP1 Inhibitory Potency – 10,000-Fold Improvement Over Classical PARP Inhibitor 3-Aminobenzamide
PJ34 demonstrates approximately 10,000-fold greater inhibitory potency against PARP1 compared to 3-aminobenzamide (3-AB), the classical reference PARP inhibitor. The reported PARP1 IC50 for PJ34 is 110 ± 1.9 nM, while 3-AB requires millimolar concentrations to achieve comparable PARP1 inhibition . This substantial potency differential enables PJ34 to be used at substantially lower working concentrations in cell-based and in vivo models, reducing the risk of off-target effects associated with high-concentration compound exposure [1].
| Evidence Dimension | PARP1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 110 ± 1.9 nM |
| Comparator Or Baseline | 3-Aminobenzamide (3-AB): >1,000,000 nM (extrapolated from 10,000× differential) |
| Quantified Difference | Approximately 10,000-fold greater potency |
| Conditions | Recombinant human PARP1 enzymatic assay with activated salmon sperm DNA and [adenylate-32P]NAD, 15-minute incubation at 23°C |
Why This Matters
Users seeking to investigate PARP1-dependent pathways without confounding effects from high-concentration compound exposure should select PJ34 over 3-AB.
- [1] InvivoChem. PJ34 Product Information, https://www.invivochem.cn/pj34.html. View Source
